3-(2-Methylprop-2-enoxy)benzenesulfonamide
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Overview
Description
3-(2-Methylprop-2-enoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13NO3S. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-enoxy)benzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with 2-methylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yield and purity of the compound. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-2-enoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
3-(2-Methylprop-2-enoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Methylprop-2-enoxy)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which are crucial in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylprop-2-en-1-yl)oxybenzenesulfonamide: Shares a similar structure but differs in the position of the double bond.
3-(2-Methylprop-2-enoyloxy)benzenesulfonamide: Another closely related compound with slight variations in the functional groups.
Uniqueness
3-(2-Methylprop-2-enoxy)benzenesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEINXLHBVTNSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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